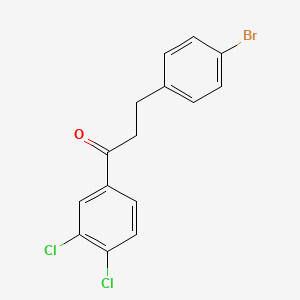

3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrCl2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNIWYXQZPZEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromo and chloro-substituted phenyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bromo and chloro groups enhance binding affinity and specificity, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one

- Molecular Formula : C₁₅H₁₀BrCl₂O

- Key Features : A propan-1-one derivative with a bromophenyl group at position 3 and a dichlorophenyl group at position 1. The absence of α,β-unsaturation distinguishes it from chalcone analogs.

Applications: Propanone derivatives are intermediates in pharmaceuticals, agrochemicals, and materials science.

Comparison with Similar Compounds

(E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

- Structural Difference : Contains a conjugated α,β-unsaturated ketone (chalcone) system.

- Key Properties: Electronic Effects: The double bond enables extended conjugation, altering UV-Vis absorption (λₐᵦₛ ≈ 300–400 nm) and enhancing reactivity in Michael additions . Stability: The enone system is prone to nucleophilic attack, unlike the saturated propan-1-one. Crystallography: Chalcones often exhibit planar structures due to conjugation, influencing packing motifs .

2,3-Dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one

- Structural Difference : Dibrominated at positions 2 and 3, with a hydroxylated phenyl group.

- Key Properties :

1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone

- Structural Difference : Replaces bromophenyl with a fluorophenylsulfanyl group.

- Topological Polar Surface Area (TPSA): 42.4 Ų (higher than the target compound due to sulfur), influencing permeability .

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

- Structural Difference: Incorporates an anilino group (N–H) at position 3.

- Key Properties: Hydrogen Bonding: The amino group forms intermolecular N–H⋯O bonds, stabilizing crystal lattices (e.g., R₂²(12) rings) . Reactivity: The β-amino ketone structure facilitates cyclization reactions, unlike the target compound .

Research Findings and Implications

- Electronic Properties : The absence of conjugation in the target compound reduces UV-Vis activity compared to chalcones but improves stability against nucleophiles .

- Crystallography: Halogen (Br, Cl) substituents may promote halogen bonding, a key factor in crystal engineering absent in hydroxyl or amino-containing analogs .

- Synthetic Accessibility : Saturated ketones like the target compound are often synthesized via simpler routes (e.g., Friedel-Crafts) than chalcones, which require α,β-unsaturation .

Biological Activity

3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one is a synthetic organic compound notable for its complex structure, featuring bromine and chlorine substitutions on phenyl rings. This compound has garnered attention in various fields due to its biological activity, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

IUPAC Name: this compound

Molecular Formula: C₁₅H₁₁BrCl₂O

Molecular Weight: 358.06 g/mol

CAS Number: 898761-92-7

Synthesis

The synthesis of this compound can be achieved through several methods:

- Bromination and Chlorination: Involves the bromination of 3-(4-bromophenyl)propan-1-one followed by chlorination at the 3,4-positions of the phenyl ring.

- Friedel-Crafts Acylation: This method uses 4-bromobenzene and 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and chlorine enhances its binding affinity and specificity, which can modulate several biological pathways. The exact mechanism remains dependent on the specific biological context in which it is applied.

Neuropharmacological Effects

The structural characteristics of this compound may position it as a candidate for neuropharmacological applications. Compounds with similar substituents have been studied for their effects on dopamine receptors, particularly D2 and D3 receptors. For example, a related compound was found to selectively activate D3 receptors while showing minimal activity at D2 receptors, suggesting potential therapeutic applications in treating neuropsychiatric disorders .

Study on Antimicrobial Activity

In a comparative study examining various phenyl-substituted compounds, it was found that those with halogen substitutions demonstrated enhanced antimicrobial activity compared to their non-halogenated counterparts. The study highlighted that the presence of both bromine and chlorine significantly increased the inhibition zones against tested bacterial strains.

Neuroprotective Effects

Another study focused on compounds structurally similar to this compound showed promising results in protecting dopaminergic neurons from degeneration. These findings indicate that such compounds could serve as leads for developing treatments for neurodegenerative diseases .

Preparation Methods

Claisen-Schmidt Condensation Protocol

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 3,4-Dichloroacetophenone (0.945 g, 0.005 mol) | Dissolved in ethanol (25 mL) | Starting ketone solution |

| 2 | 4-Bromobenzaldehyde (0.92 g, 0.005 mol) | Added to ketone solution | Aldehyde solution |

| 3 | 50% KOH solution (5 mL) | Added dropwise at room temperature | Base catalysis |

| 4 | Stirring | 1 hour at room temperature | Formation of chalcone intermediate |

| 5 | Filtration and recrystallization | Ethanol solvent | Purification of product |

- Yield: Approximately 74%

- Melting Point: 398–402 K (125–129 °C)

- Product: (E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one (chalcone form).

This method yields primarily the α,β-unsaturated ketone (chalcone) rather than the fully saturated propiophenone. However, this chalcone can be hydrogenated or otherwise transformed to the propiophenone derivative if desired.

Hydrogenation to Propiophenone

To obtain the saturated this compound from the chalcone intermediate, catalytic hydrogenation is typically employed:

- Catalyst: Palladium on carbon (Pd/C) or Raney nickel

- Hydrogen pressure: 1–5 atm

- Solvent: Ethanol or ethyl acetate

- Temperature: Room temperature to 50 °C

- Time: Several hours until complete saturation

This reduces the α,β-unsaturated double bond to yield the saturated propiophenone derivative.

Alternative Synthetic Routes

While the Claisen-Schmidt condensation followed by hydrogenation is the most common approach, alternative methods include:

- Direct Friedel-Crafts acylation using 4-bromophenylacetyl chloride and 3,4-dichlorobenzene derivatives under Lewis acid catalysis. This method requires careful control to avoid polyacylation and is less commonly reported for this compound.

- Use of continuous flow reactors to enhance reaction efficiency and scalability, particularly for industrial production. This involves optimized base catalysis and temperature control to maximize yield and purity.

Reaction Mechanism Overview

The Claisen-Schmidt condensation proceeds via:

- Deprotonation of the methyl group adjacent to the ketone by hydroxide base forming an enolate ion.

- Nucleophilic attack of the enolate on the aldehyde carbonyl carbon forming a β-hydroxyketone intermediate.

- Dehydration of the intermediate under basic conditions to yield the α,β-unsaturated ketone (chalcone).

Subsequent catalytic hydrogenation saturates the double bond to form the propiophenone.

Research Findings and Characterization Data

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Claisen-Schmidt Condensation | 3,4-Dichloroacetophenone + 4-Bromobenzaldehyde | 50% KOH | Ethanol | Room temp, 1 hr stirring | (E)-Chalcone | 74% | Simple, high-yielding |

| Catalytic Hydrogenation | Chalcone intermediate | Pd/C or Raney Ni | Ethanol | Room temp, H2 atmosphere | Saturated propiophenone | Variable | Requires additional step |

| Friedel-Crafts Acylation | 4-Bromophenylacetyl chloride + 3,4-dichlorobenzene | Lewis acid (e.g., AlCl3) | Non-polar solvent | Controlled temp | Propiophenone | Less common | More complex control |

Q & A

Q. What are the primary synthetic routes for 3-(4-bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation , where a bromophenyl-substituted propanone reacts with a dichlorophenyl acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

- Temperature control (0–5°C to minimize side reactions).

- Solvent selection (anhydrous dichloromethane or nitrobenzene for electrophilic aromatic substitution).

- Stoichiometric ratios (1:1.2 acyl chloride to aryl substrate for complete conversion) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product in >95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data should be prioritized?

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C-Br/C-Cl vibrations at 550–650 cm⁻¹.

- NMR (¹H/¹³C): Identify aromatic proton environments (δ 7.2–8.1 ppm for dichlorophenyl and bromophenyl groups) and ketone carbonyl (δ ~200–210 ppm in ¹³C).

- UV-Vis : π→π* transitions in the aromatic systems (λmax ~250–280 nm) . Discrepancies in spectral data (e.g., shifted carbonyl peaks) may indicate impurities or conformational isomerism, necessitating repeated purification or advanced techniques like 2D NMR (HSQC, COSY) .

Q. What safety precautions are critical when handling halogenated aryl ketones like this compound?

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact.

- Halogenated aryl ketones may release toxic HCl/Br₂ vapors under heat; store in inert atmospheres at 2–8°C .

- Waste disposal must comply with halogenated organic waste protocols to prevent environmental contamination.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what software tools are recommended?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional parameters. For example:

- Bond angles : C=O bond length (~1.21 Å) and dihedral angles between aryl rings (e.g., 15–25° for steric hindrance analysis).

- Software : SHELXL (refinement) and Olex2 (visualization) are standard for small-molecule crystallography. SHELXTL (Bruker AXS) is used for data integration and phase determination . Crystallization conditions (e.g., slow evaporation in ethanol/acetone mixtures) must be optimized to obtain diffraction-quality crystals.

Q. What computational methods are suitable for modeling electronic properties and non-covalent interactions?

- DFT (Density Functional Theory) : B3LYP/6-311++G(d,p) basis set predicts HOMO-LUMO gaps (~4.5–5.0 eV) and electrostatic potential surfaces (for electrophilic/nucleophilic sites).

- NBO (Natural Bond Orbital) Analysis : Identifies hyperconjugative interactions (e.g., C=O→σ* in adjacent C-Cl bonds).

- Molecular Dynamics (MD) : Simulates solvation effects and π-stacking interactions in crystal packing .

Q. How can researchers address contradictions in reported bioactivity data for similar chalcone derivatives?

- In vitro assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%).

- Dose-response curves : Use Hill slope analysis to compare EC₅₀ values across studies.

- Meta-analysis : Cross-reference computational ADMET predictions (e.g., LogP ~3.5 for membrane permeability) with experimental IC₅₀ data to identify outliers .

Q. What role do hydrogen-bonding networks play in crystallization, and how can they be manipulated?

Graph set analysis (Etter’s method) reveals patterns like R₂²(8) motifs (two donors/two acceptors in an 8-membered ring). For this compound:

- Weak C-H⋯O interactions (2.8–3.0 Å) may stabilize crystal lattices.

- Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) can alter packing motifs and solubility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and computational vibrational spectra?

- Scale factors : Apply a 0.96–0.98 scaling factor to DFT-calculated wavenumbers to match experimental FT-IR.

- Conformational sampling : Use molecular dynamics to identify dominant conformers contributing to observed peaks.

- Isotope effects : Account for ⁷⁹Br/⁸¹Br isotopic splitting in halogen-sensitive regions .

Methodological Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.